Oxyphencyclimine

Catalog No.
S538430
CAS No.
125-53-1
M.F
C20H28N2O3
M. Wt
344.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxyphencyclimine

CAS Number

125-53-1

Product Name

Oxyphencyclimine

IUPAC Name

(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C20H28N2O3/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3

InChI Key

DUDKAZCAISNGQN-UHFFFAOYSA-N

SMILES

CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O

Solubility

6.61 mg/L at 25 °C
5.67e-02 g/L

Synonyms

Oxiphencycliminum; Manir; Antulcus; Caridan; Naridan; Zamanil; Oxifencicliminum; Oxyphencycliminum; Oxyphencycliminum [INN-Latin]; Daricol; Daricon

Canonical SMILES

CN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O

Description

The exact mass of the compound Oxyphencyclimine is 344.20999 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.61 mg/l at 25 °c5.67e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Neuromuscular Transmission:

Oxyphencyclimine acts by blocking the action of acetylcholine, a neurotransmitter crucial for muscle movement. Researchers can utilize this property to study neuromuscular transmission in animal models. By observing the effects of oxyphencyclimine on muscle function, scientists can gain insights into the mechanisms of neuromuscular disorders like myasthenia gravis [].

Investigating Cognitive Function:

Acetylcholine also plays a role in learning and memory. Studies have explored the use of oxyphencyclimine to induce a temporary state of amnesia in research participants. This can help scientists understand the role of cholinergic systems in memory formation and retrieval [].

Researching Parkinson's Disease:

Oxyphencyclimine's anticholinergic effects can worsen some Parkinson's disease symptoms. Therefore, some research investigates its potential to induce models of Parkinsonism in animals. This allows scientists to study the disease and test potential treatments [].

Investigating Anticonvulsant Properties:

Limited research suggests oxyphencyclimine might possess some anticonvulsant properties. Studies have explored its use as an adjunctive therapy alongside other medications for epilepsy. However, more research is needed to confirm these findings [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.9

Exact Mass

344.20999

LogP

3.7
3.7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

125-52-0 (mono-hydrochloride)

Drug Indication

For the treatment of peptic ulcer disease and the relief of smooth muscle spasms in gastrointestinal disorders.

Pharmacology

Oxyphencyclimine is a synthetic anticholinergic agent which has been shown in experimental and clinical studies to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract. Oxyphencyclimine is an antimuscarinic, anticholinergic drug.
Oxyphencyclimine is a synthetic tertiary amine and antimuscarinic agent with antispasmodic and antisecretory activities. Oxyphencyclimine binds to and blocks the muscarinic receptor on smooth muscle. This agent has a direct relaxing effect on smooth muscle and therefore prevents spasms in the muscles of the gastrointestinal tract, inhibits gastrointestinal propulsive motility, decreases gastric acid secretion and controls excessive pharyngeal, tracheal and bronchial secretion.

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AA - Synthetic anticholinergics, esters with tertiary amino group
A03AA01 - Oxyphencyclimine

Mechanism of Action

Oxyphencyclimine binds the muscarinic acetylcholine receptor. It may block all three types of muscarinic receptors including M-1 receptors in the CNS and ganglia, M-2 receptors in the heart (vagus) and M-3 receptors at the parasympathetic NEJ system. The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Oxphencyclimine inhibits vagally mediated reflexes by antagonizing the action of acetylcholine. This in turn reduces the secretion of gastric acids in the stomach.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM1 [HSA:1128] [KO:K04129]

Other CAS

125-53-1

Wikipedia

Oxyphencyclimine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Klaphajone J, Kitisomprayoonkul W, Sriplakit S. Botulinum toxin type A injections for treating neurogenic detrusor overactivity combined with low-compliance bladder in patients with spinal cord lesions. Arch Phys Med Rehabil. 2005 Nov;86(11):2114-8. PubMed PMID: 16271557.
2: Cai H, Vigh G. Capillary electrophoretic separation of weak base enantiomers using the single-isomer heptakis-(2,3-dimethyl-6-sulfato)-beta-cyclodextrin as resolving agent and methanol as background electrolyte solvent. J Pharm Biomed Anal. 1998 Dec;18(4-5):615-21. PubMed PMID: 9919962.
3: Waelbroeck M, Camus J, Tastenoy M, Mutschler E, Strohmann C, Tacke R, Schjelderup L, Aasen A, Lambrecht G, Christophe J. Stereoselective interaction of procyclidine, hexahydro-difenidol, hexbutinol and oxyphencyclimine, and of related antagonists, with four muscarinic receptors. Eur J Pharmacol. 1992 Sep 1;227(1):33-42. PubMed PMID: 1426023.
4: Jensen JL, Brodin P, Berg T, Aars H. Parotid secretion of fluid, amylase and kallikrein during reflex stimulation under normal conditions and after acute administration of autonomic blocking agents in man. Acta Physiol Scand. 1991 Nov;143(3):321-9. PubMed PMID: 1722939.
5: Schjelderup L, Kozlowski MR, Weissman A, Aasen AJ. Antimuscarinic effects of (R)- and (S)- oxyphencyclimine hydrochloride. Pharm Res. 1988 Apr;5(4):236-7. PubMed PMID: 3247303.
6: Ebeid MY, Moussa BA, Abdel Malak AA. Analysis of some antispasmodic drugs: oxyphencyclimine and glycopyrronium bromide. Pharm Weekbl Sci. 1986 Oct 17;8(5):252-8. PubMed PMID: 3786107.
7: Morón F, Pena C, Cuesta E, Mózsik G, Jávor T. Comparative study of the cytoprotective effects of anticholinergic agents on the gastric mucosal lesions produced by intragastric administration of 0.6 M HCl in rats. Acta Physiol Hung. 1984;64(3-4):247-52. PubMed PMID: 6532117.
8: Goldenberg MM, Moore RB. Effect of nolinium bromide, cimetidine, and oxyphencyclimine on gastric hypersecretion induced by some secretagogues in the rat. Arch Int Pharmacodyn Ther. 1980 Sep;247(1):163-76. PubMed PMID: 7004367.
9: Heathcote BV, Parry M. Pirenzepine selectively inhibits gastric acid secretion: a comparative pharmacological study between pirenzepine and seven other antiacetylcholine drugs. Scand J Gastroenterol Suppl. 1980;66:15-26. PubMed PMID: 6113681.
10: Andersson S, Axelsson U, Sandström I. [Ocular side-effects in peroral treatment with anticholinergic agents]. Lakartidningen. 1979 Oct 17;76(42):3645-7. Swedish. PubMed PMID: 393924.

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